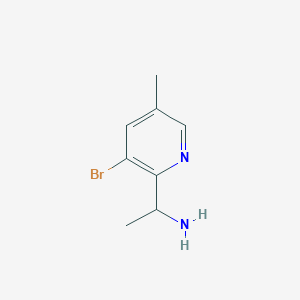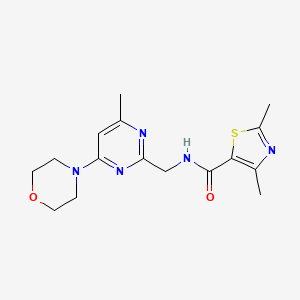![molecular formula C16H17N5O B2572863 3-(1H-Indol-3-yl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one CAS No. 2415634-12-5](/img/structure/B2572863.png)
3-(1H-Indol-3-yl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-Indol-3-yl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the indole family, which is known for its diverse biological activities. The unique structure of 3-(1H-Indol-3-yl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one makes it a promising candidate for various research applications, including drug discovery, chemical biology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-(1H-Indol-3-yl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one is not fully understood. However, studies suggest that the compound may act as an inhibitor of various enzymes and proteins involved in disease pathways. For example, it has been shown to inhibit the activity of histone deacetylases, which play a crucial role in cancer development.
Biochemical and Physiological Effects:
Studies have shown that 3-(1H-Indol-3-yl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one has several biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, inhibit inflammation, and improve cognitive function in animal models. However, further research is needed to fully understand the compound's effects on human physiology.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(1H-Indol-3-yl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one in lab experiments is its relatively simple synthesis method. Additionally, the compound's unique structure and potential applications make it an attractive candidate for various research projects. However, one of the limitations of using the compound is its limited availability and high cost.
Orientations Futures
There are several future directions for research on 3-(1H-Indol-3-yl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one. One potential direction is to further investigate the compound's mechanism of action and its effects on various disease pathways. Additionally, more research is needed to determine the compound's potential as a drug candidate and to develop more efficient synthesis methods. Finally, the compound's potential applications in chemical biology and medicinal chemistry should also be explored.
In conclusion, 3-(1H-Indol-3-yl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one is a promising compound that has several potential applications in scientific research. Its unique structure and potential as a drug candidate make it an attractive candidate for various research projects. However, further research is needed to fully understand the compound's mechanism of action and its effects on human physiology.
Méthodes De Synthèse
The synthesis method of 3-(1H-Indol-3-yl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one involves the reaction of 3-(1H-Indol-3-yl)propan-1-amine with 3-(azidomethyl)azetidine hydrochloride in the presence of copper(I) iodide as a catalyst. This reaction results in the formation of the desired product in good yields. The synthesis method is relatively simple and can be performed using standard laboratory equipment.
Applications De Recherche Scientifique
3-(1H-Indol-3-yl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one has several potential applications in scientific research. One of the most promising applications is in the field of drug discovery. The compound's unique structure makes it an attractive candidate for developing new drugs that target various diseases, including cancer, inflammation, and neurological disorders.
Propriétés
IUPAC Name |
3-(1H-indol-3-yl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c22-16(20-10-13(11-20)21-18-7-8-19-21)6-5-12-9-17-15-4-2-1-3-14(12)15/h1-4,7-9,13,17H,5-6,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSGOCDLGXLPBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CNC3=CC=CC=C32)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

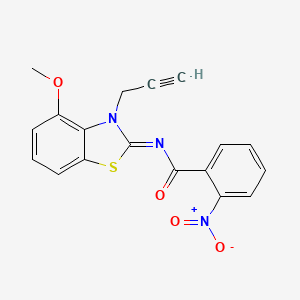
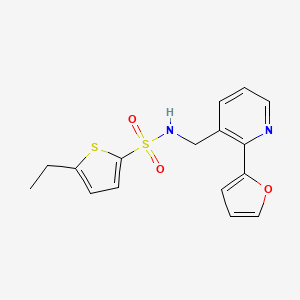
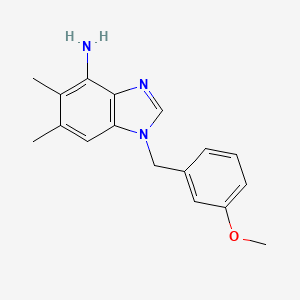
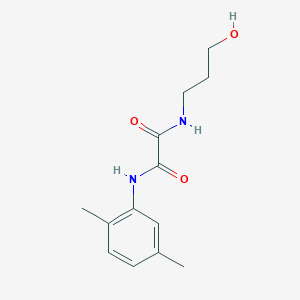

![[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2572787.png)

![8-chloro-2-(2-(2-chlorophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2572793.png)
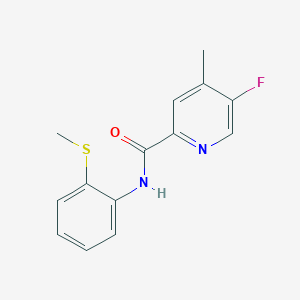
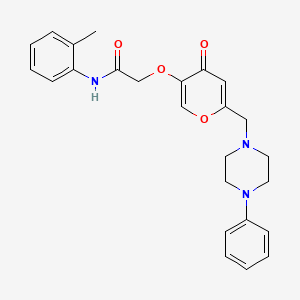
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2572796.png)
